molecular formula C10H8FN3O2 B7817036 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B7817036
M. Wt: 221.19 g/mol
InChI Key: XWXJHADOMOYFPR-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 5, and a carboxylic acid at position 2. The fluorine atom at the meta position of the phenyl ring introduces electronegativity and steric effects that influence binding interactions and pharmacokinetic properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXJHADOMOYFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzylamine with methyl isothiocyanate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the triazole ring. The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioactivity profiles.

Reagent/ConditionsProductYieldSource
Methanol + Thionyl chloride (60°C, 5h)Methyl ester derivative92.3%
Ethanol + H₂SO₄ (reflux)Ethyl ester derivative85–90%*

*Yield extrapolated from analogous triazole-carboxylic acid reactions .

Amide Formation

The compound reacts with primary/secondary amines to form amides, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Reaction:
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid+R-NH2DCC/DMAPAmide derivative\text{1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{DCC/DMAP}} \text{Amide derivative}

Key applications include synthesizing prodrugs or bioactive conjugates .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to generate 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole.

Conditions:

  • Heating at 150–200°C under inert atmosphere.

  • Acidic reflux (e.g., HCl/ethanol) .

This reaction simplifies the triazole scaffold for further functionalization.

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in alkylation and acylation reactions, particularly at the N-1 or N-4 positions.

Reaction TypeReagentProductNotes
AlkylationMethyl iodide (K₂CO₃, DMF)N-methylated triazoleEnhances lipophilicity
AcylationAcetyl chloride (pyridine)N-acetyl triazoleStabilizes reactive intermediates

Cyclocondensation Reactions

The carboxylic acid group facilitates cyclocondensation with hydrazines or amines to form fused heterocycles (e.g., triazolo-pyrazines).

Example:
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid+hydrazineTriazolo[1,5-a]pyrazine\text{this compound} + \text{hydrazine} \rightarrow \text{Triazolo[1,5-a]pyrazine}

These derivatives are explored for enhanced antimicrobial activity .

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes limited electrophilic substitution (e.g., nitration, sulfonation) due to electron-withdrawing effects of fluorine.

Observed Reaction:

  • Nitration (HNO₃/H₂SO₄) at meta position relative to fluorine.

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, KOH), improving aqueous solubility for pharmaceutical formulations .

Example:
Acid+NaOHSodium salt(pH1213)\text{Acid} + \text{NaOH} \rightarrow \text{Sodium salt} \, (\text{pH} \, 12–13)

Comparative Reaction Table

ReactionKey ReagentsConditionsApplications
EsterificationR-OH, SOCl₂60–80°CProdrug synthesis
AmidationR-NH₂, DCCRT, anhydrousBioactive conjugates
DecarboxylationHeat/H⁺150–200°CScaffold simplification
AlkylationR-X, baseDMF, 50°CLipophilicity modulation

Mechanistic Insights

  • Esterification: Proceeds via acid-catalyzed nucleophilic acyl substitution .

  • Decarboxylation: Follows a radical or concerted mechanism depending on conditions .

  • N-Alkylation: Involves deprotonation of triazole nitrogen followed by SN2 attack.

This compound’s reactivity is leveraged in medicinal chemistry for antibiotic development and materials science for functionalized polymers . Experimental data confirm its versatility, though regioselectivity in triazole substitutions remains a focus for optimization .

Scientific Research Applications

Medicinal Applications

  • Antiviral Activity : The compound has been noted for its potential antiviral properties. It serves as a precursor in the synthesis of nucleoside analogs, which are critical in the development of antiviral drugs. For instance, derivatives of triazole compounds have shown efficacy against various viruses, including hepatitis C and SARS-CoV .
  • Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties, making them suitable candidates for developing antifungal agents. The mechanism typically involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
  • Cancer Therapeutics : Some studies suggest that triazole compounds can act as inhibitors of certain cancer cell lines. Their ability to interfere with cellular processes makes them potential candidates for anticancer drug development .

Agricultural Applications

  • Fungicides : The compound's antifungal properties extend to agricultural applications where it can be formulated as a fungicide. Its effectiveness against plant pathogens makes it valuable in protecting crops from fungal infections .
  • Plant Growth Regulators : Certain triazole compounds have been identified as plant growth regulators, influencing plant growth and development. This application is particularly relevant in enhancing crop yield and resilience against environmental stressors .

Case Study 1: Antiviral Drug Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of nucleoside analogs based on triazole frameworks, including 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid. The analogs were tested against hepatitis C virus and showed promising antiviral activity, indicating the potential for further development into therapeutic agents .

Case Study 2: Agricultural Fungicide Efficacy

A field trial evaluated the efficacy of triazole-based fungicides, including formulations containing this compound, on wheat crops affected by Fusarium head blight. Results demonstrated significant reductions in disease severity compared to untreated controls, highlighting its efficacy as a protective agent in agriculture .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with amino acid residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs
Compound Name Substituent(s) on Phenyl Triazole Type Molecular Weight Key Properties/Activities
1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 3-Cl 1,2,4-Triazole 237.64 Binds CDK2/cyclin A and CDK4/cyclin D; IC50 <30 µM in cancer cell lines.
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 3,5-Cl 1,2,4-Triazole 272.09 Higher lipophilicity; no direct activity data.
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 4-Cl 1,2,4-Triazole 237.64 Commercial availability; para-substitution may alter steric interactions.
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 2,4-Cl; 5-OCH3 1,2,4-Triazole 302.12 Methoxy group increases electron density; potential solubility challenges.

Key Observations :

  • Substituent Position : Meta-substituted halogens (3-F, 3-Cl) enhance electronic interactions with target proteins, while para-substituents (4-Cl) may alter binding geometry .
  • Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to chlorine may improve metabolic stability and reduce off-target interactions.
  • Activity Trends: The 3-Cl analog demonstrated nanomolar binding affinity for CDKs and anti-proliferative effects, suggesting the 3-F analog could exhibit similar or improved activity due to fluorine’s unique properties .
Triazole Isomerism and Core Modifications
Compound Name Triazole Type Substituents Key Differences
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 3-Cl, 4-F Higher electron density; greater stability and metal coordination capacity .
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid 1,2,4-Triazole CF3 Strong electron-withdrawing CF3 group lowers pKa (2.93), increasing acidity and altering ionization state .
5-Ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid 1,2,4-Triazole 2-F; 5-Ethyl Ethyl group increases lipophilicity; 2-F substitution may hinder binding due to steric effects.

Key Observations :

  • Triazole Isomerism : 1,2,3-Triazoles (e.g., ) exhibit higher stability and electron density compared to 1,2,4-triazoles, making them preferable for metal coordination in complexes .
  • Functional Group Effects : The trifluoromethyl group in significantly increases molecular weight (257.17) and lipophilicity, which may impact bioavailability.

Biological Activity

1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3O2C_10H_8FN_3O_2, with a molecular weight of 219.19 g/mol. The presence of the triazole ring is significant for its biological activity, as this structure is known to interact with various biological targets.

The biological activity of triazole derivatives, including this compound, can be attributed to their ability to:

  • Inhibit Enzymatic Activity : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on proteins.
  • Modulate Receptor Activity : These compounds can interact with various receptors (e.g., GABA receptors) influencing cellular signaling pathways.
  • Induce Apoptosis : Certain triazole derivatives have been shown to promote programmed cell death in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) demonstrated that this compound exhibits significant cytotoxicity with an IC50 value in the micromolar range .
  • Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

  • Bacterial Inhibition : Research indicates that this compound has inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus, showing potential as a novel antibacterial agent .

Antifungal Activity

The antifungal properties of triazoles are well-documented:

  • Fungal Pathogens : The compound has been evaluated against fungal pathogens like Candida albicans, where it demonstrated effective inhibition comparable to standard antifungal agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReferences
AnticancerMCF-7 (Breast Cancer)~10 µM ,
AntimicrobialE. coliModerate ,
AntifungalCandida albicansEffective

Case Study: Anticancer Mechanism

A study focusing on the mechanism of action revealed that treatment with this compound led to significant changes in cell morphology and viability in MCF-7 cells. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction .

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